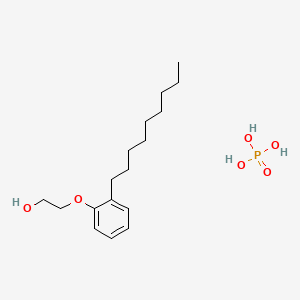
2-(2-Nonylphenoxy)ethanol;phosphoric acid
描述
科学研究应用
-
Scientific Field: Surfactant Chemistry
- Application Summary : Phosphate ester surfactants, which could include “2-(2-Nonylphenoxy)ethanol;phosphoric acid”, are used in various technologies due to their unique properties . The base materials such as alcohol ethoxylates, alkyl phenol ethoxylates, fatty acid ethoxylates, and phosphating reagents play a key role in the applications and properties of these surfactants .
- Methods of Application : The synthesis of these surfactants involves the use of base materials and phosphating reagents. The reaction conditions maintained and charging conditions also affect the properties of the surfactants .
- Results or Outcomes : The properties of these surfactants depend on the base materials used for their synthesis and the reaction conditions maintained .
-
Scientific Field: Analytical Chemistry
- Application Summary : “2-(2-Nonylphenoxy)ethanol;phosphoric acid” could be a part of alkylphenol polyethoxylates (APEO) oligomers, which are analyzed in textiles .
- Methods of Application : A high-throughput and sensitive method for textiles analysis is used, involving liquid chromatography coupled to quadrupole-Orbitrap high resolution mass spectrometry (LC-Q-Orbitrap HRMS), for the simultaneous quantitative analysis of 40 target APEO oligomers .
- Results or Outcomes : This method allows for the detailed analysis of APEO oligomers in textiles .
-
Scientific Field: Environmental Science
- Application Summary : Phosphoric acid-modified biochars (PABCs) are used for the adsorption of sulfadiazine (SDZ), an antibiotic that is a prevalent contaminant .
- Methods of Application : The PABCs are prepared at different pyrolysis temperatures (500–700 °C). The textural properties and surface chemistry of the PABCs are studied using various techniques such as XRD, SEM, BET, FT-IR, Raman, XPS, and elements analyses .
- Results or Outcomes : The adsorption capacity and initial rate of PABCs for SDZ were notably improved to 139.2 mg/g and 9.66 mg/ (g min) as calculated from the Langmuir model .
-
Scientific Field: Organic Chemistry
- Application Summary : Phosphonic acids, including “2-(2-Nonylphenoxy)ethanol;phosphoric acid”, are used in various applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
- Methods of Application : The synthesis of phosphonic acids can be done from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .
- Results or Outcomes : The properties of phosphonic acids depend on the methods used for their synthesis .
-
Scientific Field: Peptide Engineering
- Application Summary : Phosphorus-containing amino acids, which could include “2-(2-Nonylphenoxy)ethanol;phosphoric acid”, have gained considerable attention in peptide engineering . They improve stability toward enzymatic degradation, can modulate bioactivity, and can also be used for labeling purposes .
- Methods of Application : The synthesis of these amino acids involves the use of phosphorous acid (H3PO3) and produces a phosphonic acid functional group simultaneously to the formation of the P–C bond .
- Results or Outcomes : These amino acids give rise to biologically active scaffolds, because this type of functionality is isosteric with the carboxylate group in the transition state formed during hydrolysis .
-
Scientific Field: Environmental Remediation
- Application Summary : Phosphoric acid-modified biochars (PABCs) are used for the adsorption of sulfadiazine (SDZ), an antibiotic that is a prevalent contaminant .
- Methods of Application : The PABCs are prepared at different pyrolysis temperatures (500–700 °C). The textural properties and surface chemistry of the PABCs are studied using various techniques such as XRD, SEM, BET, FT-IR, Raman, XPS, and elements analyses .
- Results or Outcomes : The adsorption capacity and initial rate of PABCs for SDZ were notably improved to 139.2 mg/g and 9.66 mg/ (g min) as calculated from the Langmuir model .
安全和危害
“2-(2-Nonylphenoxy)ethanol;phosphoric acid” is classified as a skin corrosive (Category 1C), causing severe skin burns and eye damage . It is also harmful if swallowed . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
属性
IUPAC Name |
2-(2-nonylphenoxy)ethanol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2.H3O4P/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18;1-5(2,3)4/h9-10,12-13,18H,2-8,11,14-15H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOKDEIRXXZSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown viscous liquid with a mild odor; [BASF MSDS] | |
| Record name | Ethoxylated nonylphenol phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20694 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(2-Nonylphenoxy)ethanol;phosphoric acid | |
CAS RN |
51811-79-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



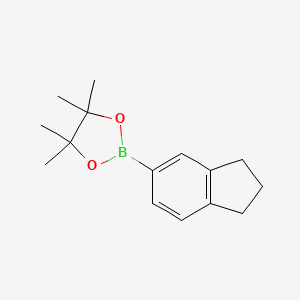
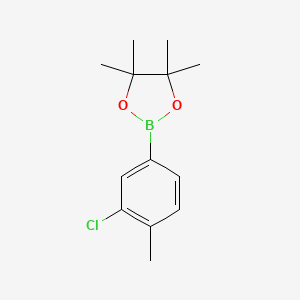

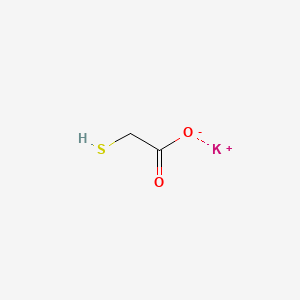
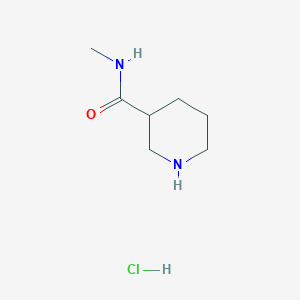


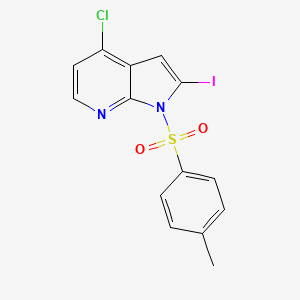
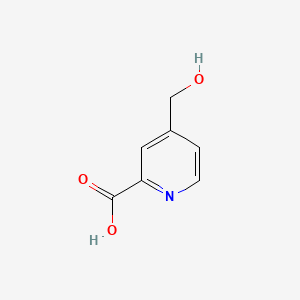
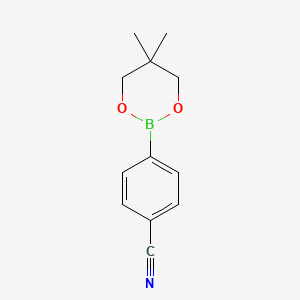
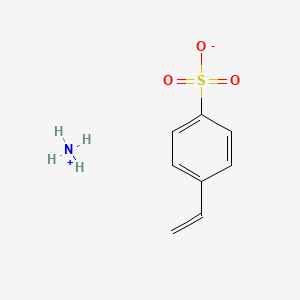
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
